molecular formula C15H14N2O3S B1456689 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol CAS No. 1394306-56-9

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol

Cat. No. B1456689
M. Wt: 302.4 g/mol
InChI Key: WWGXXFWTQOFFLQ-UHFFFAOYSA-N
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Description

“2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol” is a chemical compound with the CAS Number: 1394306-56-9. It has a molecular weight of 302.35 . The IUPAC name for this compound is 3-((2-hydroxyethyl)(phenyl)amino)benzo[d]isothiazole 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O3S/c18-11-10-17(12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)21(19,20)16-15/h1-9,18H,10-11H2 . This code provides a unique representation of the compound’s molecular structure.

More specific physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found .

Scientific Research Applications

Crystal Structure Analysis

The ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide provides insights into the structural aspects of similar compounds. It features a unique organotin complex with coordinated ethanol, showcasing the compound's potential in studying coordination chemistry and molecular structures through crystallography (Ng et al., 1989).

Inhibitors of Human Mast Cell Tryptase

1,2-Benzisothiazol-3-one 1,1-dioxide derivatives have been identified as potent inhibitors of human mast cell tryptase. This highlights their potential therapeutic applications in treating allergic reactions and inflammatory diseases. The compounds exhibit time-dependent inhibition, with one derivative being identified as a highly selective and potent inhibitor compared to others in the series (Combrink et al., 1998).

Organic Synthesis and Catalysis

The compound's structural framework is used in various organic synthesis and catalysis studies, such as the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This demonstrates the versatility of 1,2-benzisothiazol derivatives in facilitating the synthesis of complex organic molecules (Zhang & Widenhoefer, 2008).

Green Chemistry Applications

The compound's derivatives are used in green chemistry for synthesizing novel organic molecules through environmentally friendly methods. For example, novel dihydrophthalazine-1,4-diones were synthesized using L-proline as a catalyst in ethanol, highlighting the compound's role in promoting sustainable chemical processes (Suman et al., 2017).

Fungicidal Activity

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol derivatives have been explored for their fungicidal properties. The synthesis of related compounds through multicomponent condensation demonstrated their potential in developing new fungicides to combat plant pathogens (Akhmetova et al., 2014).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-11-10-17(12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)21(19,20)16-15/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXXFWTQOFFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190645
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)phenylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol

CAS RN

1394306-56-9
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)phenylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394306-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)phenylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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